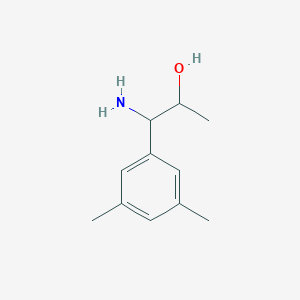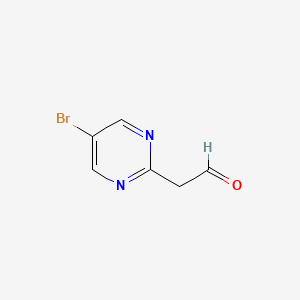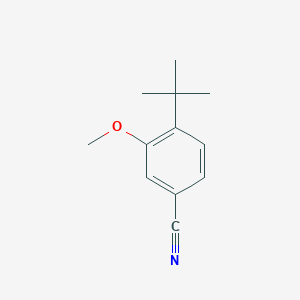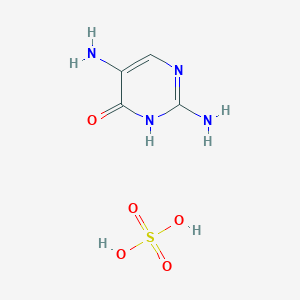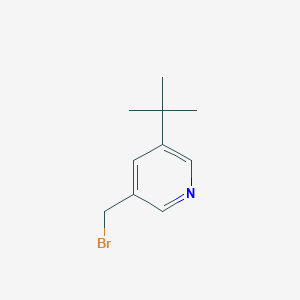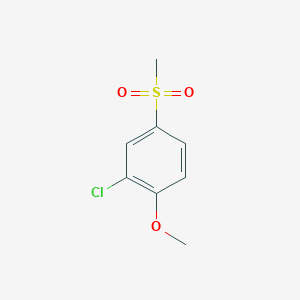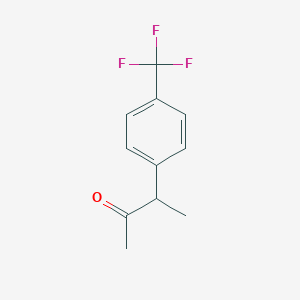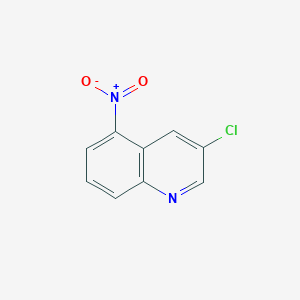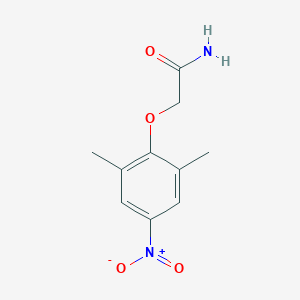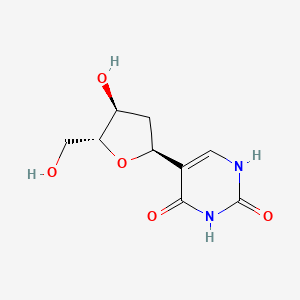![molecular formula C13H14N2O2 B13027681 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one is a complex organic compound that belongs to the class of naphthyridinones
Méthodes De Préparation
The synthesis of 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one can be achieved through various synthetic routes. One common method involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by subsequent displacement of the 7-halogen substituents with alkylamines . The reactions are typically conducted in solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid .
Analyse Des Réactions Chimiques
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications. It has been studied as a potential inhibitor of phosphodiesterase type 4 (PDE4), which is an enzyme involved in inflammatory processes . Additionally, it has been evaluated for its cytotoxicity against various carcinoma cell lines, highlighting its potential as an anticancer agent . The compound’s structure-activity relationship has been explored to understand its interactions with biological targets .
Mécanisme D'action
The mechanism of action of 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets, such as PDE4. By inhibiting this enzyme, the compound can modulate inflammatory responses and potentially exert therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) . The binding mode of this compound has been confirmed through X-ray crystallography, revealing its interaction with the enzyme’s metal-binding pocket and solvent-filled pocket .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one include other naphthyridinones, such as 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones . These compounds share structural similarities but may differ in their specific biological activities and therapeutic potential. The unique structural features of this compound, such as the hydroxymethyl group, contribute to its distinct properties and applications .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
8-(hydroxymethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C13H14N2O2/c16-7-8-3-4-9-11(6-8)15-13(17)10-2-1-5-14-12(9)10/h3-4,6,14,16H,1-2,5,7H2,(H,15,17) |
Clé InChI |
GVXPOEVDJWMNTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C(C=C(C=C3)CO)NC2=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



